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Introduction

Xanthine oxidoreductase (XOR) is a critical enzyme in purine metabolism, catalyzing the final

two steps in the conversion of hypoxanthine to xanthine and then to uric acid. Elevated levels

of uric acid, a condition known as hyperuricemia, are a key factor in the pathogenesis of gout

and are associated with other metabolic and cardiovascular diseases. Consequently, the

inhibition of XOR is a well-established therapeutic strategy for managing these conditions. This

technical guide provides an in-depth overview of the discovery and development of Xanthine
oxidoreductase-IN-1 (also known as LC350189), a novel, non-purine selective inhibitor of

xanthine oxidase.

Core Compound Details
Xanthine oxidoreductase-IN-1, identified by the CAS number 1071970-13-2, is chemically

known as 4-(3-Cyano-5,6-difluoroindol-1-yl)-2-hydroxybenzoic acid. It was first disclosed in

patent WO2008126898A1.[1] This compound emerged from a search for potent and selective

(aza)indole derivatives as xanthine oxidase inhibitors.

In Vitro Efficacy
Xanthine oxidoreductase-IN-1 has demonstrated potent inhibitory activity against xanthine

oxidase in in vitro assays.
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Parameter Value Source

IC50 6.5 nM [1]

The in vitro potency of Xanthine oxidoreductase-IN-1 (LC350189) has been reported to be

comparable to that of febuxostat, a known potent xanthine oxidase inhibitor.[2]

Preclinical and Clinical Development
Following promising in vitro results, Xanthine oxidoreductase-IN-1 (LC350189) progressed

into preclinical and clinical development for the management of hyperuricemia in patients with

gout.[2][3]

Preclinical Findings
In vivo studies in animal models demonstrated that LC350189 effectively reduces serum uric

acid levels.[2][3] Preclinical toxicology studies in rats and dogs indicated no significant toxicity

at doses up to 12.5 mg/kg and 200 mg/kg, respectively, supporting its advancement into clinical

trials.[2][3]

Clinical Pharmacokinetics and Pharmacodynamics
A Phase I clinical trial in healthy subjects evaluated the pharmacokinetics, pharmacodynamics,

and tolerability of LC350189 in single ascending dose (SAD) and multiple ascending dose

(MAD) studies.[2][3][4]

Pharmacokinetic Parameters (Single Ascending Dose)
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Dose Cmax (ng/mL) AUClast (ng·h/mL)

10 mg 185.7 ± 55.4 1419.7 ± 346.7

25 mg 525.0 ± 153.3 4284.8 ± 1033.8

50 mg 1145.8 ± 308.2 9257.5 ± 2041.5

100 mg 2056.7 ± 562.7 17871.3 ± 4531.3

200 mg 3691.7 ± 1137.2 34475.2 ± 10108.6

400 mg 5930.0 ± 1253.2 60239.8 ± 14066.8

600 mg 7281.7 ± 1883.3 82301.7 ± 22434.5

Data presented as mean ± standard deviation.[2]

Pharmacodynamic Effect: Reduction in Serum Uric Acid (Single Ascending Dose - Day 1)

Dose
% Decrease in 24-h Mean Serum Uric Acid
from Baseline

10 mg 8.7 ± 5.6

25 mg 12.0 ± 4.5

50 mg 15.3 ± 5.8

100 mg 19.3 ± 4.8

200 mg 22.9 ± 5.3

400 mg 28.5 ± 5.4

600 mg 31.7 ± 6.1

Data presented as mean ± standard deviation.[2]

Pharmacodynamic Effect: Reduction in Serum Uric Acid (Multiple Ascending Dose - Day 7)
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Dose
% Decrease in 24-h Mean Serum Uric Acid
from Baseline

100 mg 53.5 ± 11.0

200 mg 71.9 ± 5.8

400 mg 82.7 ± 4.1

600 mg 87.8 ± 2.6

800 mg 91.2 ± 1.6

Febuxostat 80 mg 70.8 ± 6.2

Data presented as mean ± standard deviation.[2]

The studies demonstrated that LC350189 exposure was dose-proportional and led to a

substantial, dose-dependent reduction in serum uric acid levels.[2][3][4] The uric acid-lowering

effect of the 200 mg dose of LC350189 was comparable to or greater than that of 80 mg of

febuxostat in the multiple-dose study.[2][3][4] The drug was well-tolerated in the dose range of

10–800 mg.[2][3][4]

Experimental Protocols
In Vitro Xanthine Oxidase Inhibition Assay
A common method to determine the in vitro inhibitory activity of a compound against xanthine

oxidase is a spectrophotometric assay. This protocol is based on the measurement of the

increase in absorbance at 295 nm, which corresponds to the formation of uric acid from the

substrate xanthine.

Materials:

Xanthine oxidase (from bovine milk)

Xanthine (substrate)

Potassium phosphate buffer (e.g., 70 mM, pH 7.5)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4560520/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4560520/
https://www.researchgate.net/publication/281680962_Pharmacokinetics_pharmacodynamics_and_tolerability_of_LC350189_a_novel_xanthine_oxidase_inhibitor_in_healthy_subjects
https://snu.elsevierpure.com/en/publications/pharmacokinetics-pharmacodynamics-andtolerability-of-lc350189-a-n/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4560520/
https://www.researchgate.net/publication/281680962_Pharmacokinetics_pharmacodynamics_and_tolerability_of_LC350189_a_novel_xanthine_oxidase_inhibitor_in_healthy_subjects
https://snu.elsevierpure.com/en/publications/pharmacokinetics-pharmacodynamics-andtolerability-of-lc350189-a-n/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4560520/
https://www.researchgate.net/publication/281680962_Pharmacokinetics_pharmacodynamics_and_tolerability_of_LC350189_a_novel_xanthine_oxidase_inhibitor_in_healthy_subjects
https://snu.elsevierpure.com/en/publications/pharmacokinetics-pharmacodynamics-andtolerability-of-lc350189-a-n/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12413800?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Test compound (Xanthine oxidoreductase-IN-1)

Positive control (e.g., Allopurinol or Febuxostat)

Dimethyl sulfoxide (DMSO) for dissolving compounds

96-well UV-transparent microplate

Microplate reader

Procedure:

Preparation of Solutions:

Prepare a stock solution of the test compound and positive control in DMSO.

Prepare serial dilutions of the stock solutions in the assay buffer to achieve the desired

final concentrations. The final DMSO concentration should be kept low (typically <1%) to

avoid enzyme inhibition.

Prepare the xanthine substrate solution in the assay buffer.

Prepare the xanthine oxidase enzyme solution in ice-cold assay buffer immediately before

use.

Assay Protocol:

To each well of the 96-well plate, add the assay buffer, the test compound solution (or

vehicle for control), and the xanthine oxidase enzyme solution.

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period

(e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

Initiate the reaction by adding the xanthine substrate solution to all wells.

Immediately measure the absorbance at 295 nm at regular intervals (e.g., every 30

seconds) for a specified duration (e.g., 10-30 minutes).
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Data Analysis:

Calculate the rate of uric acid formation from the linear portion of the absorbance versus

time plot.

Determine the percentage of inhibition for each concentration of the test compound

relative to the control (vehicle-treated) reaction.

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration and fitting the data to a suitable dose-response curve.

In Vivo Hypouricemic Activity Assay in a Mouse Model
The in vivo efficacy of xanthine oxidase inhibitors is typically assessed by their ability to lower

serum uric acid levels in a hyperuricemic animal model. A commonly used model is the

potassium oxonate-induced hyperuricemic mouse. Potassium oxonate is a uricase inhibitor,

which elevates serum uric acid levels in rodents.

Materials:

Male mice (e.g., ICR or Kunming strain)

Test compound (Xanthine oxidoreductase-IN-1)

Positive control (e.g., Allopurinol or Febuxostat)

Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

Potassium oxonate

Hypoxanthine (or a purine-rich diet)

Blood collection supplies

Uric acid assay kit

Procedure:

Animal Acclimatization and Grouping:
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Acclimatize the mice to the experimental conditions for at least one week.

Randomly divide the animals into several groups: normal control, hyperuricemic model

control, positive control, and test compound groups at various dose levels.

Induction of Hyperuricemia:

Administer potassium oxonate (e.g., 250-300 mg/kg, intraperitoneally or orally) to all

groups except the normal control group to induce hyperuricemia.

One hour after potassium oxonate administration, administer a purine source, such as

hypoxanthine (e.g., 200-300 mg/kg, orally), to further increase uric acid levels.

Drug Administration:

Administer the test compound, positive control, or vehicle to the respective groups orally at

a specified time point relative to the induction of hyperuricemia (e.g., 30 minutes before or

1 hour after hypoxanthine administration).

Blood Sampling and Analysis:

Collect blood samples from the mice at a predetermined time after drug administration

(e.g., 2-4 hours).

Separate the serum by centrifugation.

Measure the serum uric acid concentration using a commercial uric acid assay kit

according to the manufacturer's instructions.

Data Analysis:

Calculate the mean serum uric acid levels for each group.

Determine the percentage reduction in serum uric acid levels in the treatment groups

compared to the hyperuricemic model control group.

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to assess the

significance of the observed effects.
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Caption: Purine metabolism pathway and the inhibitory action of Xanthine oxidoreductase-IN-
1.

Experimental Workflow for the Discovery and
Development of Xanthine oxidoreductase-IN-1
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Caption: Developmental workflow of Xanthine oxidoreductase-IN-1 from discovery to clinical

trials.
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Conclusion
Xanthine oxidoreductase-IN-1 (LC350189) is a potent, non-purine selective inhibitor of

xanthine oxidase that has shown significant promise in preclinical and early clinical

development. Its ability to substantially reduce serum uric acid levels in a dose-dependent

manner, with a favorable safety profile, positions it as a potential therapeutic agent for the

management of hyperuricemia and gout. Further clinical investigation is warranted to fully

elucidate its efficacy and safety in patient populations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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